molecular formula C9H7F3N4 B2962088 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline CAS No. 1087792-57-1

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline

Cat. No. B2962088
CAS RN: 1087792-57-1
M. Wt: 228.178
InChI Key: SXFOLYAWSCPTFM-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline, also known as TFA-Triazole, is a chemical compound that has gained significant attention in the field of scientific research. This compound has unique properties that make it an important tool for various applications in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

Synthetic Methodologies and Novel Reactions

The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) highlights the significance of electron-withdrawing groups in facilitating the introduction of hydroxy groups or the N-iodophenylation of N-arylamides. This process is pivotal for synthesizing compounds with specific functional groups for further chemical transformations (Itoh et al., 2002).

Catalytic Applications and Bond Formation

Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation with sulfonyl azides to synthesize 2-(2H-1,2,3-triazole-2-yl)aniline derivatives underlines the efficiency of metal-catalyzed reactions in creating C–N bonds, an essential step for constructing complex molecules while ensuring environmental friendliness by producing N2 as the only byproduct (Wang et al., 2016).

Novel Synthons for Chemical Synthesis

The use of trifluoromethyl-substituted anilines as novel synthons for isoxazoles and 1,3,5-triazines showcases innovative pathways in organic synthesis, leveraging the unique reactivity of the trifluoromethyl group for constructing heterocyclic compounds (Strekowski et al., 1995).

Surface Functionalization and Electropolymerization

Exploring the use of 4-azidoaniline with "click" chemistry and electrochemistry for the functionalization of conductive surfaces suggests the versatility of triazolyl derivatives in materials science, particularly in modifying electrode surfaces for various applications (Coates et al., 2012).

Photoluminescent Materials

The development of photoluminescent copper(I) complexes incorporating amido-triazolato ligands demonstrates the role of triazolyl aniline derivatives in the field of luminescent materials. These complexes, characterized by their distinct emission properties, are potential candidates for applications in lighting and display technologies (Manbeck et al., 2011).

properties

IUPAC Name

4-(triazol-2-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-5-6(1-2-8(7)13)16-14-3-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFOLYAWSCPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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